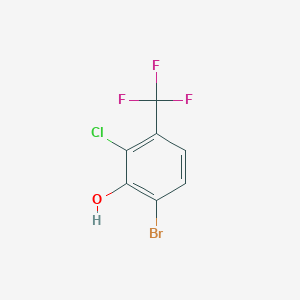
6-Bromo-2-chloro-3-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-3-(trifluoromethyl)phenol is an organic compound that belongs to the class of halogenated phenols. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring. This compound is used as a building block in chemical synthesis due to its unique reactivity and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-(trifluoromethyl)phenol typically involves the halogenation of a phenol derivative. One common method is the bromination and chlorination of 3-(trifluoromethyl)phenol. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the phenol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenols, while oxidation can produce quinones .
Scientific Research Applications
6-Bromo-2-chloro-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The halogen and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)phenol: Lacks the bromine atom, which may affect its reactivity and applications.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group, leading to different chemical properties and uses.
Uniqueness
6-Bromo-2-chloro-3-(trifluoromethyl)phenol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on a phenol ring.
Properties
Molecular Formula |
C7H3BrClF3O |
|---|---|
Molecular Weight |
275.45 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H |
InChI Key |
QQMMMTMNRJMSEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14780283.png)
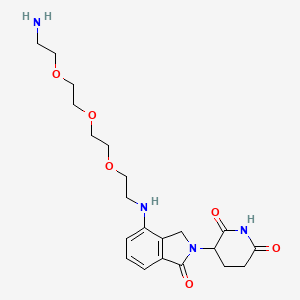
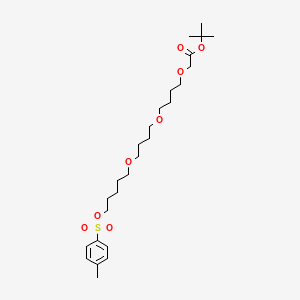
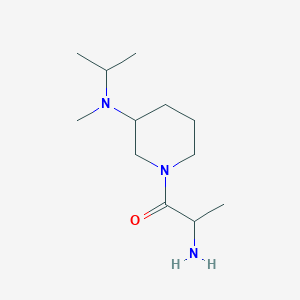
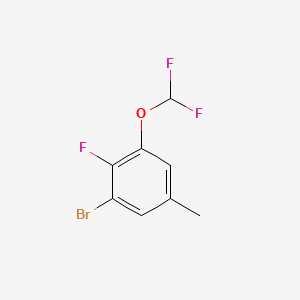
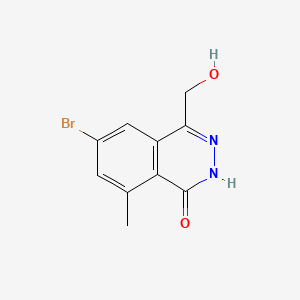
![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14780320.png)
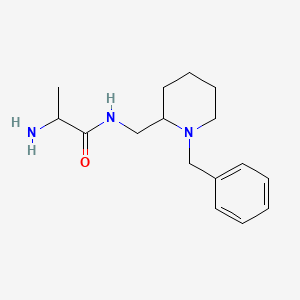
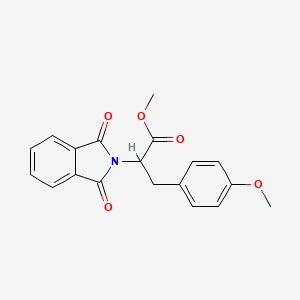

![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)

![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
![2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14780355.png)
